

Spectroscopic Profile of 2-Amino-3-bromo-6-chloropyrazine: A Technical Overview

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Compound of Interest

Compound Name: 2-Amino-3-bromo-6-chloropyrazine

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This technical guide provides a summary of the expected spectroscopic characteristics of **2-Amino-3-bromo-6-chloropyrazine**, an important intermediate in pharmaceutical synthesis. While specific, experimentally-derived datasets for this compound are not readily available in public scientific literature, this document outlines the theoretical spectroscopic behavior based on its chemical structure. Additionally, it details the standard experimental protocols used to obtain such data.

Chemical Structure and Properties

- IUPAC Name: 3-bromo-6-chloropyrazin-2-amine
- CAS Number: 212779-21-0
- Molecular Formula: C₄H₃BrCIN₃
- Molecular Weight: 208.44 g/mol [1]
- Appearance: Expected to be an off-white to light yellow solid.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **2-Amino-3-bromo-6-chloropyrazine** based on its structure. These are estimations and require experimental verification.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
-NH ₂	5.0 - 6.5	Broad Singlet	N/A	Chemical shift can be highly variable depending on solvent and concentration.
Pyrazine-H	7.5 - 8.5	Singlet	N/A	The single proton on the pyrazine ring.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Notes
C-Cl	145 - 155	Carbon bearing the chlorine atom.
C-NH ₂	150 - 160	Carbon bearing the amino group.
C-Br	115 - 125	Carbon bearing the bromine atom.
C-H	130 - 140	Carbon bearing the hydrogen atom.

Table 3: Mass Spectrometry (MS) Data

Ion	Predicted m/z	Notes
$[M]^+$	207/209/211	Molecular ion peak showing a characteristic isotopic pattern for one bromine and one chlorine atom.
$[M+H]^+$	208/210/212	Protonated molecular ion, also showing the Br/Cl isotopic pattern.

Table 4: Infrared (IR) Spectroscopy Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Mode
N-H	3300 - 3500	Symmetric and asymmetric stretching
C-H (aromatic)	3000 - 3100	Stretching
C=N, C=C	1500 - 1600	Ring stretching
C-N	1250 - 1350	Stretching
C-Cl	600 - 800	Stretching
C-Br	500 - 600	Stretching

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-3-bromo-6-chloropyrazine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. ESI is a soft ionization technique that would likely yield the protonated molecular ion $[\text{M}+\text{H}]^+$.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The detector records the abundance of each ion at a specific m/z value.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any fragmentation patterns. The isotopic distribution pattern is crucial for confirming the presence of bromine and chlorine.

Infrared (IR) Spectroscopy

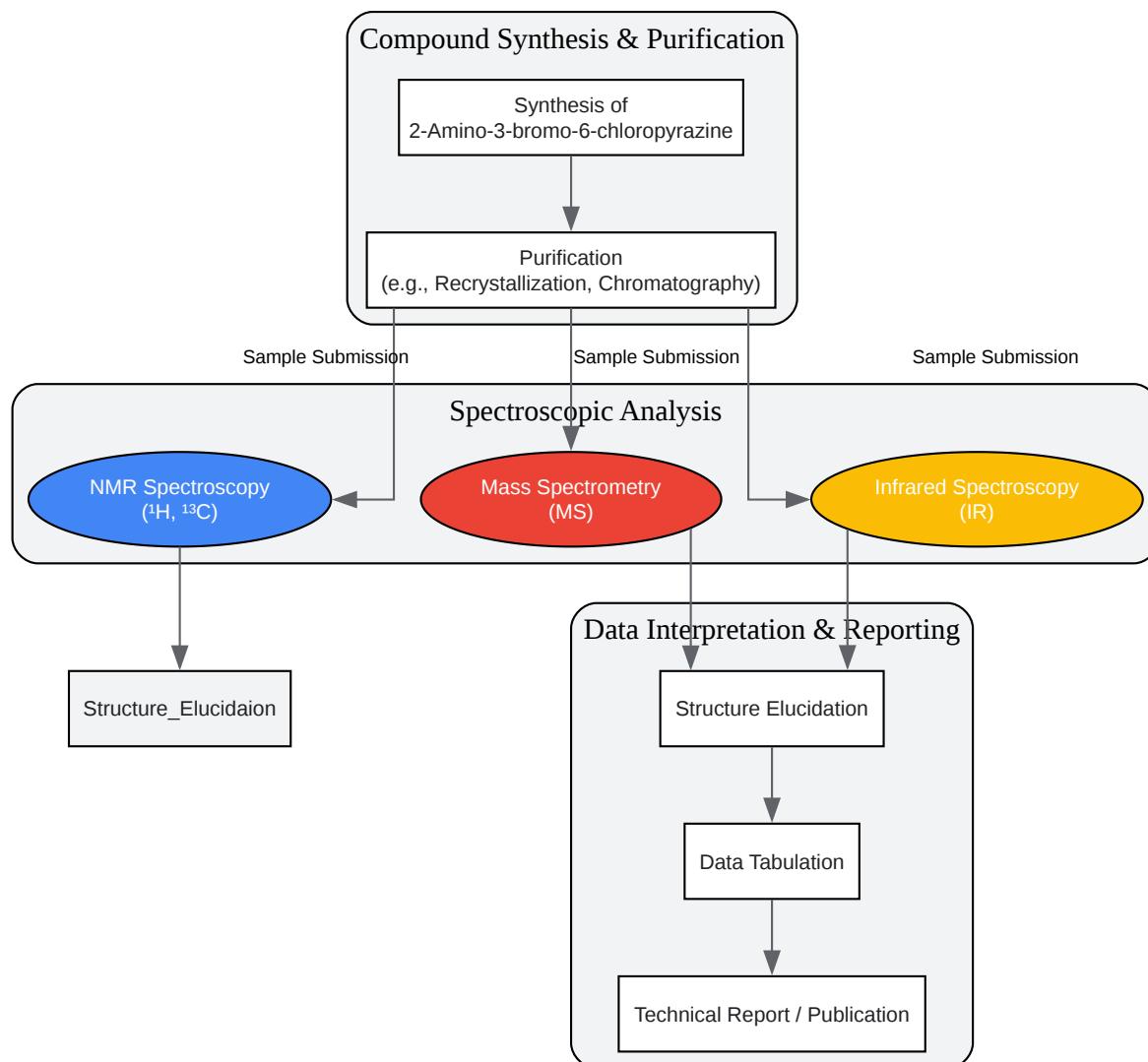
Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes within the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-3-bromo-6-chloropyrazine**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2-Amino-3-bromo-6-chloropyrazine | C4H3BrClN3 | CID 17955991 - PubChem
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